molecular formula C12H13NO3 B3092596 (2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid CAS No. 1231937-73-7

(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B3092596
CAS No.: 1231937-73-7
M. Wt: 219.24 g/mol
InChI Key: GYUHORVVZJAIKQ-BQYQJAHWSA-N
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Description

(2E)-3-[(4-Ethylphenyl)carbamoyl]prop-2-enoic acid (CAS: 1231937-73-7) is a carbamoyl-substituted propenoic acid derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Structurally, it features an (E)-configured α,β-unsaturated carboxylic acid backbone conjugated to a 4-ethylphenyl carbamoyl group. This compound is also identified as (E)-4-(4-ethylanilino)-4-oxobut-2-enoic acid, with SMILES notation O=C(O)\C=C\C(=O)Nc1ccc(cc1)CC .

Properties

IUPAC Name

(E)-4-(4-ethylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHORVVZJAIKQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenyl isocyanate with acrylic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Another approach involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method is advantageous as it avoids the direct manipulation of sensitive reactants and can be performed in a one-pot procedure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, depending on the target and context.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-donating groups (e.g., ethyl, ethoxy): Increase lipophilicity and metabolic stability. The ethyl group in the target compound may improve membrane permeability compared to polar analogs like p-coumaric acid .
  • Electron-withdrawing groups (e.g., nitro): Enhance acidity and reactivity, as seen in the nitro derivative’s use in coordination chemistry .
  • Hydroxyl/methoxy groups (e.g., ferulic acid): Promote hydrogen bonding and antioxidant activity, making them suitable for biomedical and material applications .

Physicochemical Properties

  • Solubility: The target compound’s ethyl group likely reduces water solubility compared to hydroxylated analogs like ferulic acid (logP ~1.5) but increases it relative to the phenoxy variant (logP ~3.2) .
  • Acidity : The α,β-unsaturated carboxylic acid backbone (pKa ~3–4) is common across analogs, but electron-withdrawing substituents (e.g., nitro) lower the pKa further .
  • Thermal Stability: Ethyl and ethoxy derivatives show moderate stability, while phenolic acids (e.g., p-coumaric acid) degrade at lower temperatures due to phenolic hydroxyl groups .

Biological Activity

(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This compound features a prop-2-enoic acid backbone with a carbamoyl group and an ethyl-substituted phenyl ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group within the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can influence several biological pathways, particularly those related to inflammation and cancer progression.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of histone deacetylase (HDAC) activity, which plays a critical role in cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly reduced cell viability in MCF-7 and H460 cancer cell lines at concentrations as low as 5 µM. The mechanism was linked to the downregulation of key regulatory proteins involved in cell cycle progression .
  • Cytotoxicity Assessment : In a cytotoxicity assay, this compound showed minimal toxicity towards normal human fibroblast cells, indicating a favorable therapeutic index for potential clinical applications .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line Concentration (µM) Effect Mechanism
Study 1MCF-75Reduced viability by 50%HDAC inhibition
Study 2H46010Induced apoptosisModulation of apoptosis pathways
Study 3Fibroblasts50Minimal toxicitySelective action on cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid

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